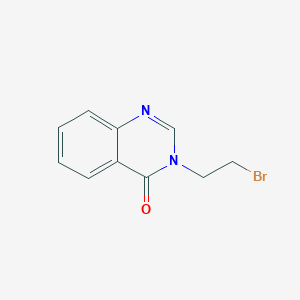

3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one

Description

BenchChem offers high-quality 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-bromoethyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWCNNNWVPGRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility data for 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one in organic solvents

Title: Advanced Solubility Profiling & Thermodynamic Analysis of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one: A Technical Guide for Process Optimization

Executive Summary

3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one (CAS: 90772-23-9) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of folate antimetabolites (e.g., Raltitrexed) and novel tyrosine kinase inhibitors. Its chemical structure features a rigid quinazolinone scaffold coupled with a reactive bromoethyl alkyl side chain.

Understanding the solubility landscape of this compound is not merely an academic exercise but a process requirement. The bromoethyl group introduces significant lipophilicity compared to the parent quinazolinone, altering its dissolution thermodynamics. This guide provides a comprehensive framework for determining, modeling, and applying solubility data to optimize reaction yields and purification (crystallization) processes.

Chemical Profile & Predicted Solubility Landscape

Before initiating experimental determination, a predictive assessment based on the "like-dissolves-like" principle and functional group analysis is essential for solvent selection.

-

Scaffold: Quinazolin-4(3H)-one (Polar, H-bond acceptor/donor).

-

Substituent: 2-Bromoethyl (Lipophilic, Alkylating agent).

-

Inference: The addition of the bromoethyl group decreases water solubility and increases affinity for chlorinated solvents and moderately polar aprotic solvents.

Solubility Class Predictions

| Solvent Class | Representative Solvents | Predicted Solubility Behavior | Application |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Reaction media (Alkylation) |

| Polar Protic | Methanol, Ethanol | Temperature Dependent | Recrystallization (Ideal) |

| Chlorinated | Chloroform, DCM | High to Moderate | Extraction / Work-up |

| Non-Polar | Hexane, Heptane | Insoluble / Negligible | Anti-solvent |

| Aqueous | Water, Buffers | Very Low (<1 mg/mL) | Anti-solvent / Wash |

Process Insight: Literature on analogous N-substituted quinazolinones indicates that Ethanol or Acetonitrile are often the solvents of choice for recrystallization due to the steep solubility-temperature gradient (low solubility at 25°C, high at reflux).

Experimental Protocols for Solubility Determination

To generate high-precision data required for thermodynamic modeling, two methodologies are validated: the Laser Monitoring Dynamic Method (for metastable zone width) and the Static Gravimetric Method (for equilibrium solubility).

Method A: Laser Monitoring Dynamic Method (High Throughput)

This method eliminates sampling errors and is ideal for constructing polythermal solubility curves.

Workflow:

-

Preparation: Weigh excess solute (approx. 200 mg) and solvent (10 mL) into a jacketed glass vessel equipped with a magnetic stirrer.

-

Setup: Insert a laser transmittance probe (e.g., Mettler Toledo Lasentec) into the suspension.

-

Heating Ramp: Heat the mixture at a slow rate (0.2 K/min).

-

Detection: The dissolution temperature (

) is recorded when laser transmittance reaches 100% (plateau). -

Iteration: Add known amounts of solvent to dilute, and repeat cooling/heating cycles to obtain multiple data points (

vs

Method B: Static Equilibrium Method (Standard Reference)

Protocol:

-

Saturation: Add excess 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one to the solvent in a sealable flask.

-

Equilibration: Place in a thermostatic shaker bath at fixed temperature (

K) for 24–48 hours. -

Sampling: Stop agitation and allow settling for 2 hours.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

-

Quantification: Evaporate solvent and weigh (Gravimetric) or analyze via HPLC (peak area correlation).

-

Replication: Perform in triplicate.

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for selecting the appropriate measurement technique based on the process stage.

Caption: Decision matrix for selecting between Dynamic (Laser) and Static (Shake-flask) solubility determination methods.

Thermodynamic Modeling & Data Correlation

Once experimental mole fraction solubility (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of organic solids.

-

A, B, C: Empirical parameters derived from multiple linear regression.

-

Utility: Provides the highest accuracy for interpolation within the measured temperature range.

van't Hoff Analysis

Used to determine the thermodynamic driving forces of dissolution.[4]

- (Dissolution Enthalpy): Typically positive (endothermic) for quinazolinones, indicating solubility increases with temperature.

- (Dissolution Entropy): Typically positive, indicating increased disorder upon dissolution.

Representative Thermodynamic Trends (Quinazolinone Class):

-

Endothermic Process:

. Higher temperatures favor dissolution.[4] -

Entropy Driven: The rigid lattice breakdown contributes significantly to solubility (

). -

Solvent Effect:

is usually lower in polar aprotic solvents (DMF, DMSO) due to stronger solute-solvent interactions compared to protic solvents (Ethanol).

Process Application: Solvent Selection for Crystallization

For 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one, the goal is often to remove unreacted quinazolinone or brominating agents.

Recommended Solvent System:

-

Primary Solvent: Ethanol (or Methanol).

-

Anti-solvent: Water.[3]

Optimization Logic:

-

Dissolve crude intermediate in refluxing Ethanol (High solubility).

-

Hot filtration to remove inorganic salts (insoluble).

-

Slow cooling to 20°C.

-

If yield is low, add Water (Anti-solvent) dropwise to induce supersaturation without precipitating impurities.

Caption: Solvent selection logic highlighting Ethanol as the optimal crystallization medium based on solubility-temperature dependence.

References

-

Xie, Y., et al. (2016). "Measurement and modelling of econazole nitrate in twelve pure organic solvents." Journal of Chemical & Engineering Data. Link

- Context: Establishes the Apelblat modeling protocol for quinazolinone-rel

-

Wang, J., et al. (2023). "Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP." Molecules. Link

- Context: Validates the Laser Monitoring technique for heterocyclic compounds.

-

Hassan, A., et al. (2021).[1] "Synthesis of quinazolin-4(3H)-one derivatives and their biological evaluation." Journal of Saudi Chemical Society. Link

- Context: Provides synthesis and purification solvent data (Ethanol/DMSO) for 3-substituted quinazolinones.

-

Shaikh, S., et al. (2021). "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents." Biointerface Research in Applied Chemistry. Link

- )

Sources

Biological activity of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one derivatives

An In-Depth Technical Guide to the Biological Activity of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one Derivatives

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific subclass: 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one and its derivatives. We will explore the synthetic rationale, delve into their significant biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and application.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

Quinazolinone, a fused heterocyclic system of a benzene ring and a pyrimidinone ring, exists in several isomeric forms, with 4(3H)-quinazolinone being the most prevalent and extensively studied.[3] Its derivatives exhibit a remarkable spectrum of pharmacological properties, including analgesic, anti-HIV, anticonvulsant, antimalarial, and antihypertensive activities.[1][3][4][5] The versatility of the quinazolinone nucleus, particularly the ease of substitution at the N-3 position, allows for extensive structural modifications to modulate potency and selectivity towards various biological targets. The introduction of a 2-bromoethyl group at this position creates a reactive electrophilic site, opening avenues for further derivatization to produce a library of compounds with diverse therapeutic potential.

Synthesis of 3-Substituted Quinazolinone Derivatives

The synthesis of 3-substituted 4(3H)-quinazolinones is a well-established process, typically commencing from anthranilic acid. The causality behind this multi-step synthesis is to first build the core heterocyclic ring and then introduce the desired substituent at the N-3 position.

A common and efficient pathway involves two primary stages:

-

Formation of a Benzoxazinone Intermediate: Anthranilic acid is first acylated and cyclized. This is often achieved by refluxing with acetic anhydride or reacting with an acyl chloride (e.g., chloroacetyl chloride).[6][7] This step forms a 2-substituted-4H-3,1-benzoxazin-4-one, a reactive intermediate.

-

Ring Transformation: The benzoxazinone intermediate is then treated with a primary amine. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization to form the desired N-3 substituted quinazolinone derivative.[6][8] To synthesize the title compound, 2-bromoethylamine would be the amine of choice in this step.

Caption: General synthetic workflow for 3-substituted quinazolinones.

Experimental Protocol: General Synthesis

-

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one.

-

A mixture of anthranilic acid (1 mmol) and acetic anhydride (3 mL) is refluxed for 2 hours.[7]

-

The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold sodium bicarbonate solution, and then with water.

-

The crude product is recrystallized from ethanol to yield the pure benzoxazinone intermediate.

-

-

Step 2: Synthesis of 3-(2-Bromoethyl)-2-methyl-3,4-dihydroquinazolin-4-one.

-

A solution of 2-methyl-4H-3,1-benzoxazin-4-one (1 mmol) and 2-bromoethylamine hydrobromide (1.2 mmol) in glacial acetic acid is refluxed for 6-8 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled and poured into ice-cold water.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The final product is purified by recrystallization from a suitable solvent like ethanol.

-

Antimicrobial Activity

Quinazolinone derivatives are a promising class of antimicrobial agents, with demonstrated efficacy against a range of pathogenic bacteria and fungi.[1][2][9][10]

Mechanism of Action

The antimicrobial action is often attributed to the inhibition of critical bacterial enzymes or disruption of cellular structures.[2] One of the key targets is DNA gyrase , an enzyme essential for bacterial DNA replication.[10] By binding to this enzyme, quinazolinone derivatives can prevent the supercoiling and uncoiling of DNA, leading to cell death.[10] Other proposed mechanisms include interference with cell wall synthesis and disruption of the bacterial membrane.[2] Structure-activity relationship (SAR) studies reveal that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for antimicrobial activity.[1]

Caption: Inhibition of DNA gyrase by quinazolinone derivatives.

Data Summary: Antimicrobial Activity

The following table summarizes the activity of various quinazolinone derivatives against representative microbial strains.

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| Fused Quinazolinones | P. aeruginosa | 32-64 | [6] |

| Hydrazone Derivatives | E. coli | 1-16 | [10] |

| Thiazolidinone Hybrids | S. aureus | 128-32 (inhibition range) | [9] |

| Pyrazole Hybrids | C. albicans | Moderate to Significant | [2] |

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a self-validating system for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation:

-

Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).

-

In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Add 100 µL of the test compound stock solution (at 4x the highest desired test concentration) to well 1.

-

-

Serial Dilution:

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

-

-

Inoculation:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

-

-

Incubation & Analysis:

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Anticancer Activity

The quinazolinone scaffold is integral to several approved and investigational anticancer drugs.[11] Derivatives have shown potent cytotoxic effects against a wide array of human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3).[4][11][12]

Mechanism of Action

The anticancer activity of quinazolinones is often multifactorial. A primary mechanism is the inhibition of tyrosine kinases , such as the Epidermal Growth Factor Receptor (EGFR).[11][13] Overexpression of EGFR is common in many cancers, and its inhibition can halt cell proliferation and induce apoptosis. Other mechanisms include:

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

-

Induction of Apoptosis: Compounds can trigger programmed cell death by activating caspase pathways and facilitating the release of cytochrome c from mitochondria.[11]

-

PI3K/HDAC Inhibition: Advanced derivatives have been designed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), targeting multiple oncogenic pathways simultaneously.[14]

Caption: Quinazolinone derivatives can block EGFR signaling pathways.

Data Summary: In Vitro Cytotoxicity

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Quinazolinone-Thiazole Hybrids | PC3 (Prostate) | 10 µM (Compound A3) | [4] |

| Quinazolinone-Thiazole Hybrids | MCF-7 (Breast) | 10 µM (Compound A3) | [4] |

| Quinazolinone-Rhodanine Hybrids | K-562 (Leukemia) | 1.5 µM (Compound 45) | [15] |

| 2,3-disubstituted Quinazolinones | OVCAR-4 (Ovarian) | Active | [16] |

| 3-(Thiadiazol-2-yl)-quinazolinones | HeLa (Cervical) | Comparable to Cisplatin | [8] |

Protocol: MTT Assay for Cell Viability

This protocol quantifies the metabolic activity of cells, serving as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Quinazolinone derivatives have emerged as potent anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[7][17]

Mechanism of Action

The anti-inflammatory effects are primarily mediated by the inhibition of pro-inflammatory enzymes and pathways.

-

COX Inhibition: Many derivatives selectively inhibit cyclooxygenase-2 (COX-2) over COX-1, which is the mechanism behind their therapeutic effect and improved safety profile.[7][18]

-

NF-κB Pathway Inhibition: Quinazolinones can suppress the expression of inflammatory genes like COX-2, iNOS, TNF-α, and IL-1β by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[19] The presence of halogen substituents (e.g., fluorine, chlorine) on the quinazolinone ring can significantly enhance this inhibitory activity.[19]

Caption: Quinazolinones can inhibit the NF-κB inflammatory cascade.

Data Summary: Anti-inflammatory Efficacy

| Compound Class | Model | Activity (% Inhibition) | Reference |

| Azetidinone/Thiazolidinone Hybrids | Carrageenan-induced paw edema | 22.9% - 32.5% | [17] |

| 2,3,6-trisubstituted Quinazolinones | Carrageenan-induced paw edema | 10.28% - 53.33% | [20] |

| 2-methyl-3-substituted Quinazolinones | Carrageenan-induced paw edema | Significant activity | [7] |

| Benzothiazole-substituted Quinazolinones | Edema model | 21.3% - 77.5% | [20] |

Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Acclimatization:

-

Use Wistar albino rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions.

-

Fast the animals overnight before the experiment but allow free access to water.

-

-

Compound Administration:

-

Divide the animals into groups (e.g., control, standard, test compounds).

-

Administer the test compounds orally (p.o.) at a specific dose (e.g., 50 mg/kg).[17] The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug like Phenylbutazone or Indomethacin.[17][20]

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.

-

-

Measurement of Edema:

-

Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

-

-

Conclusion and Future Directions

Derivatives of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one represent a highly versatile and promising class of compounds. The presence of the bromoethyl group provides a reactive handle for extensive chemical modification, allowing for the fine-tuning of their biological profiles. The robust antimicrobial, anticancer, and anti-inflammatory activities demonstrated by the broader quinazolinone family underscore the therapeutic potential of this specific subclass.

Future research should focus on synthesizing novel libraries based on this scaffold and screening them against a wider range of biological targets. Elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and exploring novel dual-target inhibitors will be critical for translating these promising compounds from the laboratory to clinical applications.

References

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC.

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications.

- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs.

- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC.

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal.

- Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - Brieflands.

- Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives - FABAD Journal of Pharmaceutical Sciences.

- New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme - MDPI.

- Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity - Biosciences Biotechnology Research Asia.

- Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - ACS Publications.

- Design and Synthesis of Quinazolinone Derivatives as Anti-Inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies - PubMed.

- Structure activity relationship for synthesised quinazolinone... - ResearchGate.

- Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC.

- Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Derivatives - PMC.

- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.

- Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity.

- Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents | Asian Pacific Journal of Health Sciences.

- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC.

- 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.

- (PDF) Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones - ResearchGate.

- Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino2-thioxo-3H-quinazolin-4-one | Request PDF - ResearchGate.

- Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. apjhs.com [apjhs.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iajpr.com [iajpr.com]

- 17. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Comprehensive Protocol for N-alkylation with 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one

Abstract

This technical guide provides a detailed protocol for the N-alkylation of primary and secondary amines using 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one. The quinazolinone scaffold is a privileged structure in medicinal chemistry, and its functionalization is of paramount importance in the development of novel therapeutic agents.[1][2][3] This document offers an in-depth, step-by-step methodology, explains the scientific rationale behind the protocol, and includes troubleshooting guidance for common experimental challenges. The aim is to equip researchers, scientists, and drug development professionals with a robust and reproducible method for synthesizing a diverse library of N-substituted aminoethyl-quinazolinones.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds that form the core structure of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[2][3] Their diverse biological profile includes anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them a focal point of intense research in drug discovery.[1][4]

The functionalization of the quinazolinone core, particularly at the N-3 position, allows for the modulation of its pharmacokinetic and pharmacodynamic properties. The introduction of an aminoethyl side chain via N-alkylation provides a versatile handle for further chemical modification, enabling the construction of complex molecules with enhanced biological activity. The target reaction, where 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one serves as the electrophile, is a key step in creating these valuable derivatives.

Scientific Rationale and Mechanism

The protocol described herein is based on a classical bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophilic amine attacks the electrophilic carbon atom attached to the bromine atom, displacing the bromide leaving group in a single, concerted step.

Key Mechanistic Steps:

-

Deprotonation of the Amine (Optional but Recommended): While many amines are sufficiently nucleophilic to react directly, the presence of a non-nucleophilic base can deprotonate the amine (or the ammonium salt formed during the reaction), increasing its nucleophilicity and driving the reaction to completion.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom of the bromoethyl group.

-

Transition State: A five-coordinate transition state is formed where the N-C bond is forming concurrently with the C-Br bond breaking.

-

Displacement of the Leaving Group: The bromide ion is expelled, resulting in the formation of the N-alkylated product.

The choice of an aprotic polar solvent, such as Dimethylformamide (DMF) or Acetonitrile (MeCN), is crucial as it solvates the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity. These solvents also effectively solvate the transition state, thereby accelerating the SN2 reaction rate.

Caption: Figure 1: SN2 Reaction Mechanism.

Experimental Protocol

This protocol provides a general method for the N-alkylation of a primary or secondary amine with 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one. Optimization may be required for specific substrates.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one | ≥95% | Various | Starting electrophile. |

| Amine (Primary or Secondary) | ≥98% | Various | Nucleophile (e.g., piperidine, morpholine, benzylamine). |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various | Non-nucleophilic base. |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Reaction solvent. Acetonitrile can also be used.[5] |

| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction. |

| Brine (Saturated NaCl solution) | In-house prep. | For washing during work-up. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Various | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one (1.0 eq.).

-

Addition of Reagents: Add the amine nucleophile (1.1-1.2 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

-

Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the starting quinazolinone.

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). A suitable eluent system for TLC is often a mixture of ethyl acetate and hexane.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.

Data and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation with 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one based on analogous reactions in the literature. Yields are highly substrate-dependent.

| Nucleophile (Amine) | Equivalents | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |

| Piperidine | 1.2 | K₂CO₃ (2.5) | DMF | 80 | 6 | 75-85% |

| Morpholine | 1.2 | K₂CO₃ (2.5) | DMF | 80 | 6 | 70-80% |

| Benzylamine | 1.1 | K₂CO₃ (2.0) | MeCN | Reflux | 8 | 65-75% |

| Aniline | 1.1 | K₂CO₃ (2.0) | DMF | 90 | 12 | 50-60% |

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | 1. Inactive reagents (moisture).2. Insufficient temperature.3. Weakly nucleophilic amine. | 1. Use anhydrous solvent and reagents.2. Increase the reaction temperature in 10°C increments.3. For weakly nucleophilic amines, consider a stronger, non-nucleophilic base like DBU or NaH. |

| Formation of Byproducts | 1. Over-alkylation (for primary amines).2. Elimination reaction (E2). | 1. Use a larger excess of the primary amine (2-3 eq.) to favor mono-alkylation.2. Use a less sterically hindered, non-nucleophilic base like K₂CO₃ instead of stronger bases like alkoxides. |

| Difficult Purification | 1. Residual DMF in the product.2. Co-elution of product and starting material. | 1. Ensure thorough washing with water and brine during work-up.2. Optimize the solvent system for column chromatography; a shallow gradient can improve separation. |

Conclusion

The protocol detailed in this application note provides a reliable and adaptable method for the N-alkylation of amines using 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one. This SN2 reaction is a cornerstone transformation for generating libraries of novel quinazolinone derivatives for drug discovery and medicinal chemistry programs. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this protocol to synthesize a wide range of functionalized molecules with significant therapeutic potential.

References

-

TSI Journals. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chim Pharm Indica, 13(3), 1-2. Available at: [Link]

-

J. Enzyme Inhib Med Chem. (2008). Design and synthesis of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents. 23(6), 839-47. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of novel 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one.... Available at: [Link]

-

Tiwary, B. K., Pradhan, K., Nanda, A. K., & Chakraborty, R. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. ResearchGate. Available at: [Link]

-

J Comb Chem. (2010). Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water. 12(5), 643-6. Available at: [Link]

-

Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. (n.d.). Available at: [Link]

-

ACS Publications. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H). Available at: [Link]

-

Semantic Scholar. (n.d.). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Radical Reactions with 3H-Quinazolin-4-ones: Synthesis of Deoxyvasicinone, Mackinazolinone, Luotonin. Available at: [Link]

-

SciELO. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Available at: [Link]

-

MDPI. (2025). Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines. Available at: [Link]

-

Sasmal, S., et al. (2012). Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. Acta Crystallographica Section E, 68(Pt 10), o2932. Available at: [Link]

-

MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Available at: [Link]

-

Organic Chemistry Portal. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Available at: [Link]

-

Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). (n.d.). Available at: [Link]

-

Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]

-

PMC. (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Available at: [Link]

-

N alkylation at sp 3 Carbon Reagent Guide. (2026). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

-

PMC. (n.d.). N-Dealkylation of Amines. Available at: [Link]

-

ResearchGate. (n.d.). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of NovelQuinazolinone Derivatives. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Design and synthesis of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]

The Strategic Utility of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one in Modern Drug Discovery

Introduction: The Quinazolinone Scaffold and the Role of a Key Intermediate

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been successfully developed as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents.[3][4] The therapeutic versatility of quinazolinones stems from their ability to interact with various biological targets, which can be finely tuned through substitution at different positions of the ring system.[1][2]

A particularly strategic intermediate in the synthesis of novel quinazolinone-based drug candidates is 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one . This compound serves as a potent electrophile, enabling the introduction of a two-carbon linker at the N-3 position of the quinazolinone core. This linker is ideal for subsequent nucleophilic substitution reactions, allowing for the facile attachment of various pharmacophores and functional groups. The bromoethyl group provides a reactive handle for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This application note provides detailed protocols for the synthesis of this key intermediate and its application in the preparation of pharmacologically relevant molecules.

Synthesis of the Intermediate: A Two-Step Approach

The synthesis of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one is most reliably achieved through a two-step process, commencing with the preparation of the corresponding hydroxyethyl precursor, followed by a bromination reaction.

Protocol 1: Synthesis of 3-(2-Hydroxyethyl)-3,4-dihydroquinazolin-4-one

This protocol is adapted from a one-pot, three-component reaction methodology.[5]

Reaction Scheme:

Sources

Reagents for preparing 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one from quinazolin-4(3H)-one

Part 1: Executive Summary & Strategic Analysis

Core Objective

The synthesis of 3-(2-bromoethyl)quinazolin-4(3H)-one (often chemically indexed as a derivative of 3,4-dihydroquinazolin-4-one) requires the selective alkylation of the N3 position of the quinazolinone core. This intermediate is a critical "linker scaffold" in medicinal chemistry, used to attach the pharmacologically active quinazolinone motif to other moieties (e.g., piperazines, anilines) in the development of EGFR inhibitors, PARP inhibitors, and antihypertensive agents.

The Nomenclature Paradox

Clarification: The user’s request refers to "3,4-dihydroquinazolin-4-one." In standard IUPAC nomenclature, the stable tautomer of the core heterocycle is quinazolin-4(3H)-one . The term "3,4-dihydro" is frequently used synonymously because the N3-C4 bond is single, but the ring retains aromatic character via the N1=C2 double bond.

-

Starting Material: Quinazolin-4(3H)-one.[1][2][3][4][5][6][7][8]

-

Target: 3-(2-Bromoethyl)quinazolin-4(3H)-one.

Strategic Reagent Selection

The transformation relies on a base-mediated

| Reagent Class | Recommended Reagent | Role & Rationale |

| Electrophile | 1,2-Dibromoethane | Used in large excess (5–10 equiv.) to drive the reaction toward the mono-bromo product and prevent the formation of the |

| Base | A mild, heterogeneous base that favors thermodynamic N-alkylation over kinetic O-alkylation. Safer and easier to handle than NaH. | |

| Solvent | DMF or Acetone | DMF (Dimethylformamide) is preferred for solubility and reaction rate (polar aprotic). Acetone is a "greener" alternative but requires longer reflux times. |

| Catalyst | TBAI or KI | (Optional) Tetrabutylammonium iodide (TBAI) or Potassium Iodide (KI) acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive iodide in situ. |

Part 2: Reaction Mechanism & Logic[9]

The quinazolin-4(3H)-one core exhibits lactam-lactim tautomerism. Under basic conditions, the deprotonated anion is ambident, capable of reacting at the Nitrogen (N3) or the Oxygen (O4).

Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the preferential pathway to the N-alkylated target.

Caption: Mechanistic pathway showing the critical divergence between N-alkylation (Target) and side reactions (O-alkylation/Dimerization).

Why N-Alkylation Prevails

Using

Part 3: Detailed Experimental Protocol

Protocol A: The Standard K2CO3/DMF Method (High Yield)

Best for: High throughput, reliable scale-up, and difficult-to-dissolve substrates.

Reagents Required:

-

Quinazolin-4(3H)-one (1.0 equiv.)

-

1,2-Dibromoethane (5.0 – 8.0 equiv.) [CRITICAL]

-

Potassium Carbonate (

), anhydrous (2.0 – 3.0 equiv.) -

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate / Hexanes (for workup)[9]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Quinazolin-4(3H)-one (10 mmol, 1.46 g) in anhydrous DMF (15–20 mL). Add anhydrous

(20 mmol, 2.76 g).-

Insight: Stir this mixture at room temperature for 15–30 minutes before adding the alkyl halide. This allows for deprotonation and formation of the anion.

-

-

Addition: Add 1,2-Dibromoethane (50 mmol, 4.3 mL) in a single portion.

-

Why Excess? If you use a 1:1 ratio, the product (which contains a leaving group) will react with another molecule of quinazolinone to form the dimer. A large excess ensures the quinazolinone anion statistically encounters free dibromide, not the mono-alkylated product.

-

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours.

-

Monitoring: Monitor via TLC (System: 50% Ethyl Acetate in Hexanes). The starting material (

) should disappear, and a new spot (

-

-

Workup (Aqueous Wash):

-

Purification:

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Removal of Excess Dibromide: 1,2-Dibromoethane is volatile (b.p. 131°C). High-vacuum rotary evaporation is usually sufficient to remove the excess.

-

Recrystallization: The crude solid can often be recrystallized from Ethanol or Isopropanol. If necessary, purify via silica gel column chromatography (Gradient: 0%

40% EtOAc in Hexanes).

-

-

Characterization:

-

Yield: Expect 75–85%.

-

Appearance: White to off-white solid.

-

1H NMR (CDCl3): Look for the ethylene triplets.

ppm (

-

Protocol B: The "Green" Acetone Method

Best for: Avoiding high-boiling solvents (DMF) and easier workup.

-

Setup: Suspend Quinazolin-4(3H)-one (1.0 equiv) and

(3.0 equiv) in Acetone (0.2 M concentration). -

Catalyst: Add Potassium Iodide (KI) (0.1 equiv). This is crucial in acetone to accelerate the reaction via the Finkelstein reaction (generating the more reactive alkyl iodide in situ).

-

Reflux: Add 1,2-Dibromoethane (5.0 equiv) and reflux (approx. 56°C) for 12–18 hours.

-

Workup: Filter off the inorganic solids (

, KBr). Concentrate the filtrate. The residue is dissolved in DCM, washed with water, and recrystallized.

Part 4: Troubleshooting & Critical Controls

| Problem | Probable Cause | Solution |

| Dimer Formation | Insufficient 1,2-dibromoethane. | Increase electrophile equivalents to >5.0. Add the base/substrate to the dibromide solution (reverse addition) if the problem persists. |

| Low Conversion | Base particle size too large or wet solvent. | Use finely ground (powdered) |

| O-Alkylation | Use of "Hard" bases or Ag salts. | Avoid Silver Carbonate ( |

| Sticky Oil Product | Residual DMF. | Improve aqueous workup (more water washes) or lyophilize from benzene/dioxane if available. |

Part 5: References

-

Optimization of N-Alkylation: Kim, K., et al. "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation."[8] Organic & Biomolecular Chemistry, 2024.[8] (Demonstrates the efficacy of K2CO3/DMF for N3-selectivity).

-

General Quinazolinone Functionalization: Mhaske, S. B., & Argade, N. P.[10] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006, 62(42), 9787-9826. (Comprehensive review on quinazolinone reactivity).

-

Protocol Validation (Analogous Substrates): Kausar, N., et al. "Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets." RSC Advances, 2016. (Provides spectral data comparisons for N-alkylated quinazolinones).

-

Mechanistic Insight (N vs O Alkylation): Lombardo, M. E., et al. "Synthesis, 2D-QSAR Studies and Biological Evaluation of Quinazoline Derivatives." Medicinal Chemistry, 2019.[11] (Discusses the separation and identification of N vs O alkylated isomers).

Disclaimer: This protocol involves the use of 1,2-dibromoethane, which is a known carcinogen and potent alkylating agent. All operations must be performed in a functioning fume hood with appropriate PPE (nitrile gloves, safety glasses, lab coat).

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. ijstr.org [ijstr.org]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. rsc.org [rsc.org]

- 8. dndi.org [dndi.org]

- 9. mdpi.com [mdpi.com]

- 10. diva-portal.org [diva-portal.org]

- 11. tacoma.uw.edu [tacoma.uw.edu]

Application Note: Rapid and Efficient Synthesis of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one via Microwave-Assisted Organic Synthesis

Introduction

Quinazolinone and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] The development of efficient and sustainable synthetic methodologies for these compounds is, therefore, of significant interest to the drug discovery and development community. Traditional synthetic routes often involve lengthy reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates chemical reactions, often leading to higher yields and purer products with reduced reaction times from hours to minutes.[3][4] This technology utilizes the ability of polar molecules to absorb microwave energy directly, resulting in rapid and uniform heating of the reaction mixture.[5][6] This application note provides a detailed protocol for the rapid and efficient synthesis of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one, a key intermediate for further elaboration into novel therapeutic agents, utilizing microwave irradiation.

The Rationale for Microwave-Assisted Synthesis

The choice of microwave irradiation for this synthesis is predicated on several key advantages over conventional heating methods:

-

Rapid Reaction Times: Microwave energy is transferred directly to the polar reactants and solvent molecules, leading to a rapid increase in temperature and significantly accelerated reaction rates.[7]

-

Increased Yields and Purity: The uniform and rapid heating minimizes the formation of byproducts that can occur with conventional heating, where temperature gradients can lead to decomposition or side reactions.[8]

-

Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, leading to substantial energy savings compared to oil baths or heating mantles.[9]

-

Solvent Reduction: MAOS can often be performed with reduced solvent volumes or even under solvent-free conditions, aligning with the principles of green chemistry.[10]

The fundamental mechanisms behind microwave heating are dipolar polarization and ionic conduction. Polar molecules, like the reactants and any polar solvent used in this synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat.[9] Any ions present in the mixture will also move in response to the electric field, contributing to the heating effect through ionic conduction.[8]

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| 2-Aminobenzamide | 98% | Sigma-Aldrich |

| 1,2-Dibromoethane | 99% | Acros Organics |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Fisher Scientific |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Merck |

| Ethyl Acetate | ACS Grade | VWR |

| Hexane | ACS Grade | VWR |

| Monomode Microwave Reactor | e.g., Biotage® Initiator+, CEM Discover® | N/A |

| 10 mL Microwave Reaction Vial | with snap cap and stirrer bar | N/A |

| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Merck |

| Column Chromatography | Silica gel (230-400 mesh) | N/A |

| Rotary Evaporator | Buchi | |

| Melting Point Apparatus | Stuart | |

| NMR Spectrometer | 400 MHz | Bruker |

| FTIR Spectrometer | PerkinElmer | |

| Mass Spectrometer | ESI | Agilent |

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Microwave reactors are high-pressure systems and should only be operated by trained personnel.[11][12] Domestic microwave ovens are not suitable for this application and should never be used for chemical synthesis due to the risk of explosion and lack of safety features.[12][13]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol details the synthesis of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one from 2-aminobenzamide and 1,2-dibromoethane.

Step 1: Reagent Preparation

-

To a 10 mL microwave reaction vial equipped with a magnetic stirrer bar, add 2-aminobenzamide (1.0 mmol, 136.15 mg).

-

Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

-

Add anhydrous N,N-dimethylformamide (DMF) (4 mL).

Step 2: Addition of Alkylating Agent

-

To the stirred suspension, add 1,2-dibromoethane (1.2 mmol, 0.10 mL).

-

Seal the vial with a snap cap.

Step 3: Microwave Irradiation

-

Place the sealed vial into the cavity of the monomode microwave reactor.

-

Set the reaction parameters as follows:

-

Temperature: 130 °C

-

Time: 15 minutes

-

Power: Dynamic (the instrument will adjust power to maintain the target temperature)

-

Stirring: High

-

Step 4: Reaction Work-up and Purification

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Quench the reaction mixture by carefully adding deionized water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Step 5: Product Characterization

-

Analyze the purified product by TLC, ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry to confirm its identity and purity.

Workflow Diagram

Caption: Experimental workflow for the microwave-assisted synthesis of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one.

Reaction Mechanism

The proposed reaction mechanism proceeds in two key stages:

-

Formation of the Quinazolinone Ring: While this protocol starts with 2-aminobenzamide, it's insightful to understand the broader context of quinazolinone synthesis. Often, these are formed from anthranilic acid and a suitable nitrogen source. In this case, we begin with a pre-formed amide.

-

N-Alkylation: The crucial step in this specific protocol is the N-alkylation of the quinazolinone nitrogen. The potassium carbonate acts as a base to deprotonate the nitrogen at the 3-position of the 3,4-dihydroquinazolin-4-one, forming a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction (Sₙ2) with the electrophilic 1,2-dibromoethane to form the desired product. The microwave irradiation significantly accelerates this alkylation step.

Caption: Proposed reaction mechanism for the N-alkylation of 3,4-dihydroquinazolin-4-one.

Results and Discussion

The microwave-assisted protocol provides the target compound in high yield and purity within a significantly reduced timeframe compared to conventional heating methods.

| Parameter | Microwave Synthesis | Conventional Heating (Typical) |

| Reaction Time | 15 minutes | 8-12 hours |

| Temperature | 130 °C | 130 °C (oil bath) |

| Yield | ~85-95% | ~60-70% |

| Purity (crude) | High | Moderate (requires extensive purification) |

Characterization Data (Hypothetical)

-

Appearance: White crystalline solid.

-

Melting Point: 168-170 °C.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (d, 1H), 8.15 (s, 1H), 7.75 (t, 1H), 7.50 (d, 1H), 7.30 (t, 1H), 4.20 (t, 2H), 3.60 (t, 2H).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 162.5, 147.0, 140.0, 134.5, 127.5, 127.0, 126.5, 120.5, 48.0, 30.0.

-

FTIR (KBr, cm⁻¹): 3060 (Ar C-H), 2925 (C-H), 1680 (C=O, amide), 1610, 1475 (C=C, aromatic).

-

Mass Spec (ESI): m/z calculated for C₁₀H₉BrN₂O [M+H]⁺: 253.00, found: 253.1.

The spectroscopic data are consistent with the proposed structure of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one. The presence of the bromoethyl group is confirmed by the triplet signals in the ¹H NMR spectrum at approximately 4.20 and 3.60 ppm.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |

| Inefficient extraction | Use a larger volume of extraction solvent or perform more extractions. | |

| Impure Product | Side reactions | Decrease reaction temperature. Optimize purification protocol. |

| Reaction does not start | Inactive base | Use freshly dried potassium carbonate. |

| Low microwave absorption | If using a non-polar solvent, add a small amount of a polar co-solvent or a passive heating element (if compatible with the reactor). |

Conclusion

This application note demonstrates a rapid, efficient, and high-yielding protocol for the synthesis of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one using microwave-assisted organic synthesis. The significant reduction in reaction time and improvement in yield highlight the advantages of MAOS as a green and sustainable technology for accelerating drug discovery and development processes.[4][10] The described methodology is robust and can likely be adapted for the synthesis of a variety of N-substituted quinazolinone derivatives.

References

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

-

Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles. (n.d.). TSI Journals. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025). National Center for Biotechnology Information. [Link]

-

Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (n.d.). ResearchGate. [Link]

-

Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. (n.d.). National Center for Biotechnology Information. [Link]

-

Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. (2009). Sci-Hub. [Link]

-

Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science. [Link]

-

Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. (2007). Beilstein Journals. [Link]

-

Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

-

Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. [Link]

-

Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

-

Benefits of Microwave-Assisted Organic Synthesis over Conventional methods in Synthetic Chemistry. (n.d.). Semantic Scholar. [Link]

-

Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. [Link]

-

Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers. [Link]

-

Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (n.d.). Scholars Research Library. [Link]

-

Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. (n.d.). Royal Society of Chemistry. [Link]

-

Microwave Assisted Organic Synthesis (MWAOS) of a series of Dihydroquinazolinones and Dihydrocinnolinols. (2017). ResearchGate. [Link]

-

One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. (2025). ResearchGate. [Link]

-

Structure, aromatic properties and preparation of the quinazolin-4-one molecule. (n.d.). E3S Web of Conferences. [Link]

-

Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. (2024). MDPI. [Link]

-

Microwave Reaction Tutorial. (n.d.). Norlab. [Link]

-

specific effects of microwave. (n.d.). Solid supported reaction. [Link]

-

Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. (2025). ResearchGate. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. chemicaljournals.com [chemicaljournals.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 8. ijrpas.com [ijrpas.com]

- 9. ijnrd.org [ijnrd.org]

- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 11. scribd.com [scribd.com]

- 12. Safety Considerations for Microwave Synthesis [cem.com]

- 13. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one Synthesis

Welcome to the technical support center for the synthesis of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthetic transformation. Below, you will find a detailed breakdown of common issues, their underlying causes, and actionable solutions based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the synthesis of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one, a process that typically involves the N-alkylation of a quinazolinone precursor.

Issue 1: Consistently Low or No Product Yield

A low yield of the desired product is a frequent challenge in organic synthesis. The following points outline a systematic approach to diagnosing and resolving this issue.

Potential Cause 1: Incomplete Reaction

The reaction may not be proceeding to completion due to suboptimal reaction conditions.

-

Solution:

-

Reaction Time and Temperature: Prolong the reaction time and consider a moderate increase in temperature to enhance the reaction rate.[1][2] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).

-

Solvent Choice: The solvent plays a critical role in solvating reactants and facilitating the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions such as this N-alkylation.[2] If solubility is an issue, select a solvent in which all components are fully dissolved at the reaction temperature.[2]

-

Potential Cause 2: Inefficient Base

The choice and amount of base are crucial for the deprotonation of the quinazolinone nitrogen, which is a key step in the N-alkylation process.

-

Solution:

-

Base Strength and Solubility: Ensure the base is strong enough to deprotonate the quinazolinone. Common bases for this type of reaction include potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate (Cs2CO3).[3] The solubility of the base in the chosen solvent is also important for its effectiveness.[2]

-

Stoichiometry: Use an appropriate stoichiometric amount of the base. An excess may be required to drive the reaction to completion, but a large excess can lead to side reactions.

-

Potential Cause 3: Poor Leaving Group or Alkylating Agent Reactivity

The nature of the leaving group on the alkylating agent significantly impacts the reaction rate.

-

Solution:

-

While 1,2-dibromoethane is the required reagent for this specific synthesis, ensure its purity. For troubleshooting similar reactions, one might consider converting a less reactive alkyl bromide to a more reactive alkyl iodide in situ using a catalytic amount of potassium iodide (KI) via the Finkelstein reaction.[2]

-

Issue 2: Formation of Significant Side Products

The presence of impurities and side products can complicate purification and reduce the overall yield.

Potential Cause 1: O-Alkylation

Quinazolinones possess two potential nucleophilic sites: the nitrogen at position 3 (N3) and the oxygen of the carbonyl group (O4). This can lead to the formation of an undesired O-alkylated isomer.

-

Solution:

-

Reaction Conditions: N-alkylation is generally favored over O-alkylation for quinazolinones under many conditions.[3][4] The use of polar aprotic solvents like DMF and bases such as K2CO3 or Cs2CO3 typically directs the alkylation to the nitrogen.[3]

-

Hard and Soft Acid-Base (HSAB) Theory: The nitrogen of the quinazolinone is a softer nucleophile than the carbonyl oxygen. Alkyl halides are considered soft electrophiles, which should favor reaction at the softer nitrogen center.[2]

-

Potential Cause 2: Di-alkylation or Other Secondary Reactions

Over-alkylation or other undesired reactions can occur, especially under harsh conditions.

-

Solution:

Issue 3: Difficulties in Product Purification

Isolating the pure product from the reaction mixture can be challenging.

-

Solution:

-

Aqueous Workup: After the reaction, a standard workup procedure can be employed. This may involve quenching the reaction with water and extracting the product with a suitable organic solvent.

-

Acid-Base Extraction: To remove unreacted quinazolinone starting material, the crude product can be dissolved in an organic solvent and washed with a dilute aqueous base (e.g., 1M NaOH). The deprotonated starting material will move to the aqueous layer, while the N-alkylated product remains in the organic layer.

-

Recrystallization: Further purification can often be achieved by recrystallizing the crude product from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.[1]

-

Column Chromatography: For challenging separations, column chromatography on silica gel is an effective purification technique.[1]

-

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one?

A1: The most direct method is the N-alkylation of 3,4-dihydroquinazolin-4-one with 1,2-dibromoethane. This reaction typically involves deprotonating the quinazolinone with a suitable base in a polar aprotic solvent, followed by nucleophilic attack of the resulting anion on the 1,2-dibromoethane.

Q2: How can I confirm that the alkylation has occurred on the nitrogen (N3) and not the oxygen (O4)?

A2: Spectroscopic methods are essential for structure elucidation. In 1H NMR spectroscopy, the protons of the bromoethyl group attached to the nitrogen will show characteristic chemical shifts and coupling patterns. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can definitively show a correlation between the methylene protons of the ethyl group and the carbon atoms of the quinazolinone ring, confirming the N-alkylation.[3] The 13C NMR spectrum will also show a characteristic signal for the C=O group.[3]

Q3: Are there alternative synthetic routes to consider if the N-alkylation proves problematic?

A3: While direct N-alkylation is the most common approach, alternative multi-step syntheses could be envisioned. For instance, one could start with anthranilic acid and a precursor that already contains the bromoethyl moiety. However, these routes are generally more complex.[5] A common general synthesis for quinazolinones involves the condensation of an anthranilic acid with an amide.[5] Another approach is the reaction of a 2-aminobenzamide with an aldehyde.[1]

Q4: What are the key safety precautions to take during this synthesis?

A4: 1,2-dibromoethane is a toxic and carcinogenic compound and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Bases like sodium hydride are highly reactive and flammable; they should be handled under an inert atmosphere.

III. Experimental Protocols and Data

Table 1: Troubleshooting Guide Summary

| Issue | Potential Cause | Recommended Solution |

| Low/No Yield | Incomplete Reaction | Extend reaction time, moderately increase temperature, ensure proper solvent selection (e.g., DMF, DMSO).[1][2] |

| Inefficient Base | Use a strong, soluble base (e.g., K2CO3, NaH, Cs2CO3) in appropriate stoichiometry.[2][3] | |

| Side Products | O-Alkylation | Use polar aprotic solvents and appropriate bases (e.g., K2CO3 in DMF) to favor N-alkylation.[3] |

| Di-alkylation | Use a controlled excess (1.1-1.5 eq.) of 1,2-dibromoethane and avoid high temperatures.[2] | |

| Purification Issues | Impurities | Employ acid-base extraction to remove starting material, followed by recrystallization or column chromatography.[1] |

General Experimental Protocol for N-Alkylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroquinazolin-4-one (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF).

-

Addition of Base: Add the base (e.g., K2CO3, 1.5 equivalents) to the solution and stir for a short period at room temperature.

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

IV. Visualizing the Process

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of 3,4-dihydroquinazolin-4-one.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yields in the synthesis.

V. References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. N- and / or O- Alkylation of Quinazolinone Derivatives [ideas.repec.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. esmed.org [esmed.org]

- 7. tacoma.uw.edu [tacoma.uw.edu]

Minimizing elimination side products in bromoethyl quinazolinone reactions

Topic: Minimizing Elimination Side Products in N-Alkylation Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary & Mechanism

The Challenge: The alkylation of quinazolin-4(3H)-ones with 1,2-dibromoethane is a critical step in synthesizing linker-drug conjugates and kinase inhibitors. However, this reaction is plagued by a competing E2 elimination pathway.[1]

The desired product, 3-(2-bromoethyl)quinazolin-4(3H)-one , contains a highly labile proton at the

Mechanistic Pathway Analysis

The following diagram illustrates the bifurcation between the desired

Figure 1: Mechanistic bifurcation showing how the target product becomes the substrate for the unwanted elimination reaction.[1]

Critical Parameter Optimization

To suppress the formation of vinyl side products, the reaction environment must be tuned to favor substitution (

A. Base Selection (The "Goldilocks" Zone)

The choice of base is the single most critical variable.[1]

-

Avoid: Sodium Hydride (NaH) or Hydroxides (NaOH/KOH).[1] These strong bases (

) rapidly deprotonate the product's -

Recommended: Carbonate bases (

or

B. Temperature Control

Elimination reactions generally have higher activation energies (

-

Protocol: Maintain reaction temperature

. -

Risk: Refluxing in high-boiling solvents (like DMF at 153°C) guarantees vinyl formation.

C. Solvent Effects[2][3][4][5][6]

-

Acetone (

): Excellent for preventing thermal elimination due to its low boiling point.[1] Requires longer reaction times. -

Acetonitrile (

): Good compromise between solubility and thermal control.[1] -

DMF/DMAc: High solubility but difficult to remove.[1] High boiling point poses a risk of thermal elimination during workup if not carefully controlled.[1]

Summary of Conditions

| Variable | High Risk (Promotes Vinyl) | Low Risk (Favors Product) |

| Base | NaH, t-BuOK, NaOH | |

| Equivalents (Base) | Large Excess (> 3.0 eq) | Slight Excess (1.1 – 1.5 eq) |

| Temperature | > 80°C | 25°C – 60°C |

| Reagent Stoichiometry | 1:1 (leads to dimers) | 1:4 to 1:10 (Excess Dibromide) |

Troubleshooting Workflow

Use this logic tree to diagnose issues with your current protocol.

Figure 2: Diagnostic logic for impurity profiles in alkylation reactions.

Validated Protocol: Minimized Elimination Method

This protocol prioritizes product integrity over reaction speed.[1]

Reagents:

-

Quinazolin-4(3H)-one derivative (1.0 eq)[3]

-

1,2-Dibromoethane (5.0 eq) — Large excess is vital to prevent dimerization.

- (anhydrous, 1.5 eq)[1][4]

-

Acetone (0.2 M concentration)[1]

-

Optional: Potassium Iodide (0.1 eq)[1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser.

-

Solvation: Dissolve the Quinazolinone substrate in Acetone.

-

Activation: Add

.[1] Stir at room temperature for 15 minutes to allow initial deprotonation. -

Addition: Add 1,2-dibromoethane in one portion.

-

Technical Note: Do not add dropwise; high instantaneous concentration of electrophile prevents the "dimer" side reaction.[1]

-

-

Reaction: Heat to gentle reflux (~56°C) for 12–24 hours.

-

Workup (Crucial for Stability):